Dipotassium sodium pyrophosphorate

Description

Hypothesized Role and Potential Significance of Mixed Alkali Metal Pyrophosphorates in Advanced Materials Science

The introduction of multiple types of alkali metal cations into a pyrophosphate structure, creating mixed alkali metal pyrophosphates, is a promising strategy for tuning material properties. It is hypothesized that the differing sizes and charges of the mixed cations can lead to unique crystal structures with tailored functionalities. In materials science, this could translate to enhanced ionic conductivity, improved thermal stability, or novel catalytic properties. For example, mixed phosphate-pyrophosphates containing sodium and transition metals are being explored as cathode materials for sodium-ion batteries due to their flexible structures. rsc.org The ability to precisely control the composition and structure of these materials opens up possibilities for designing next-generation energy storage and conversion devices.

Research Rationale and Scope for Investigating Dipotassium (B57713) Sodium Pyrophosphorate

Dipotassium sodium pyrophosphate, with the chemical formula K₂Na₂P₂O₇, represents a specific and intriguing example of a mixed alkali metal pyrophosphate. The rationale for its investigation stems from the potential to create a material that combines the properties of both potassium and sodium pyrophosphates in a synergistic manner. A patent from 1950 describes the production of sodium potassium pyrophosphates, including a compound with the formula Na₂K₂P₂O₇, by dehydrating a mixed solution of disodium (B8443419) and dipotassium orthophosphates. researchgate.net This suggests the formation of a distinct compound rather than a simple mechanical mixture. The investigation into its specific synthesis methods, crystal structure, and physicochemical properties is crucial to understanding its potential applications and advancing the field of mixed alkali metal pyrophosphates.

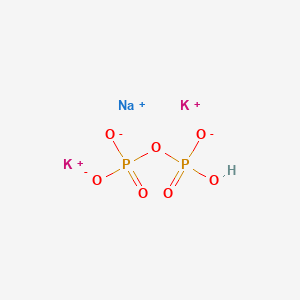

Structure

2D Structure

Properties

CAS No. |

29561-04-4 |

|---|---|

Molecular Formula |

HK2NaO7P2 |

Molecular Weight |

276.14 g/mol |

IUPAC Name |

dipotassium;sodium;[hydroxy(oxido)phosphoryl] phosphate |

InChI |

InChI=1S/2K.Na.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h;;;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3 |

InChI Key |

NPVRQFSVAKOSQN-UHFFFAOYSA-K |

Canonical SMILES |

OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+].[K+] |

Origin of Product |

United States |

Advanced Structural Elucidation of Dipotassium Sodium Pyrophosphorate

X-ray Diffraction Techniques

X-ray diffraction is an indispensable tool for determining the crystal structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, detailed information about the atomic arrangement can be obtained.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise atomic coordinates and unit cell parameters of a crystalline compound. This technique requires a high-quality single crystal, which, when irradiated with X-rays, produces a diffraction pattern of discrete spots. The positions and intensities of these spots are used to solve the crystal structure.

The data obtained from a hypothetical single-crystal XRD experiment on K₂NaP₂O₇ would be presented in a crystallographic information file (CIF), containing the unit cell dimensions, space group, and atomic coordinates for each atom in the asymmetric unit. An illustrative example of such data for an analogous mixed-cation pyrophosphate is provided in the table below.

| Parameter | Hypothetical Value for K₂NaP₂O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.45 |

| b (Å) | 9.85 |

| c (Å) | 8.20 |

| β (°) | 107.5 |

| Volume (ų) | 573.2 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes, based on known structures of similar pyrophosphate compounds.

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases, determination of lattice parameters, and characterization of polymorphic forms. Unlike SC-XRD, PXRD can be performed on polycrystalline powders, which are often more readily synthesized. The resulting diffraction pattern consists of a series of peaks at different angles, which serve as a fingerprint for the crystalline material.

For a sample of dipotassium (B57713) sodium pyrophosphate, PXRD would be instrumental in confirming its phase purity. The presence of any impurities, such as starting materials or other phosphate (B84403) phases, would be indicated by additional peaks in the diffraction pattern aps.org. Furthermore, by comparing the experimental pattern with calculated patterns from crystal structure databases, the compound can be identified.

The precise positions of the diffraction peaks can be used to refine the lattice parameters of the unit cell. This is particularly useful for studying the effects of synthesis conditions or compositional variations on the crystal structure. Polymorphism, the ability of a compound to exist in more than one crystal structure, can also be investigated using PXRD, as different polymorphs will produce distinct diffraction patterns.

Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern, based on a known or hypothesized crystal structure, to the experimental data. This technique can be used for quantitative phase analysis, allowing for the determination of the weight fraction of each crystalline phase in a multiphase sample without the need for internal standards nih.govmaterialsproject.orgnih.gov.

In the context of dipotassium sodium pyrophosphate synthesis, Rietveld refinement could be employed to quantify the yield of the desired product and identify and quantify any crystalline by-products. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated diffraction patterns materialsproject.org. The goodness of fit is typically assessed by statistical indicators such as the R-weighted pattern (Rwp) and the expected R-factor (Rexp) materialsproject.org.

An example of results from a Rietveld refinement for a hypothetical two-phase mixture containing K₂NaP₂O₇ is shown below.

| Phase | Weight Percentage (%) |

| Dipotassium Sodium Pyrophosphate (K₂NaP₂O₇) | 95.2 |

| Tetrapotassium Pyrophosphate (K₄P₂O₇) | 4.8 |

This table presents hypothetical data for illustrative purposes.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei in solid materials. It provides valuable information on coordination, connectivity, and internuclear distances, complementing the long-range structural information obtained from X-ray diffraction.

Magic Angle Spinning (MAS) NMR is a technique that involves spinning the sample at a high frequency at the "magic angle" (54.74°) with respect to the external magnetic field. This spinning averages out anisotropic interactions, resulting in sharper and more resolved NMR signals. For dipotassium sodium pyrophosphate, a multi-nuclear MAS NMR approach would be highly informative.

³¹P MAS NMR: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making it an excellent probe for studying phosphate compounds. The ³¹P chemical shift is highly sensitive to the local environment of the phosphorus atom, including the nature of the P-O-P linkage and the coordination of the phosphate groups to the metal cations researchgate.netresearchgate.net. In pyrophosphates, the two phosphorus atoms are chemically equivalent if the P-O-P bridge is symmetric. Any asymmetry in the local environment can lead to distinct ³¹P signals. The chemical shifts for pyrophosphates typically appear in a characteristic range in the ³¹P NMR spectrum. researchgate.netresearchgate.net

²³Na MAS NMR: Sodium-23 is a quadrupolar nucleus (spin I = 3/2), which means its NMR spectrum is influenced by the interaction of its nuclear quadrupole moment with the local electric field gradient (EFG). This interaction provides detailed information about the symmetry of the sodium coordination sphere michael-hunger.de. Different sodium sites within the crystal structure will experience different EFGs, leading to distinct spectral features. High magnetic fields are often necessary to obtain high-resolution ²³Na MAS NMR spectra michael-hunger.deethz.ch.

³⁹K MAS NMR: Potassium-39 is also a quadrupolar nucleus (spin I = 3/2) but has a smaller gyromagnetic ratio and lower natural abundance compared to ²³Na, making it a more challenging nucleus to study. However, at high magnetic fields, ³⁹K MAS NMR can provide valuable insights into the local environment of the potassium ions nih.govresearchgate.net. The quadrupolar coupling constant and asymmetry parameter, derived from the NMR spectrum, are sensitive to the coordination number and geometry of the potassium site.

¹H MAS NMR: While dipotassium sodium pyrophosphate is an anhydrous compound, ¹H MAS NMR can be used to detect the presence of any hydrated species or protonated phosphate groups, which may be present as impurities or in related hydrated compounds nih.gov.

A hypothetical summary of expected chemical shifts and quadrupolar coupling constants for K₂NaP₂O₇ is provided in the table below, based on data from analogous compounds.

| Nucleus | Isotropic Chemical Shift (δiso) / ppm | Quadrupolar Coupling Constant (Cq) / MHz |

| ³¹P | -5 to -15 | N/A |

| ²³Na | 0 to 20 | 1.5 - 3.0 |

| ³⁹K | -10 to 10 | 2.0 - 4.0 |

This table presents hypothetical data for illustrative purposes, based on known ssNMR data for similar phosphate and alkali metal compounds.

Two-dimensional (2D) MAS NMR experiments provide further details about the structural connectivity and spatial relationships between different nuclei.

HETCOR (Heteronuclear Correlation): 2D HETCOR experiments are used to probe the spatial proximity between different types of nuclei, such as ³¹P and ²³Na, or ³¹P and ³⁹K. A cross-peak in a ³¹P-²³Na HETCOR spectrum would indicate that a particular phosphorus environment is in close spatial proximity to a specific sodium environment. This information is invaluable for assigning the different NMR signals to specific atomic sites within the crystal structure and for understanding the coordination of the cations by the pyrophosphate anions.

COSY (Correlation Spectroscopy): Homonuclear correlation experiments like COSY can be used to identify through-bond connectivities between nuclei of the same type. A ³¹P-³¹P COSY experiment could, in principle, confirm the P-O-P linkage within the pyrophosphate group, although this is often inferred from the characteristic chemical shift.

These advanced NMR techniques, in combination with X-ray diffraction, provide a comprehensive and detailed picture of the solid-state structure of dipotassium sodium pyrophosphate, from the long-range order of the crystal lattice to the local coordination environments of the individual atoms.

NMR Crystallography for Complementary Structural Refinement

NMR crystallography has emerged as a powerful methodology for the fine refinement of crystal structures, providing information that is complementary to traditional diffraction methods. nih.gov This approach integrates solid-state NMR (ssNMR) spectroscopy with computational modeling and is particularly valuable for refining the positions of light atoms, resolving crystallographic disorder, and providing details about local environments that may be averaged in diffraction studies.

For dipotassium sodium pyrophosphate, ³¹P ssNMR is a key technique. The ³¹P nucleus is a sensitive probe of the local chemical environment, including P-O bond lengths and angles within the pyrophosphate [P₂O₇]⁴⁻ anion. researchgate.net The spectrum can distinguish between crystallographically inequivalent phosphorus sites within the asymmetric unit of the crystal lattice, providing a direct count of these unique positions. nih.gov

The process of NMR crystallography refinement typically involves:

Initial Structure from Diffraction: An initial structural model is obtained from powder X-ray diffraction (PXRD).

ssNMR Analysis: High-resolution ³¹P ssNMR spectra are acquired, often using magic-angle spinning (MAS) to average out anisotropic interactions and produce sharp resonances. The resulting chemical shifts and J-couplings provide precise information on the local P environment. researchgate.net For a complete analysis, ¹⁷O, ²³Na, and ³⁹K NMR could also be employed to probe the oxygen and cation environments, respectively. nih.gov

Computational Modeling: Quantum chemical calculations, such as the Gauge-Including Projector Augmented Wave (GIPAW) method, are used to predict NMR parameters for the diffraction-derived structure.

Structural Refinement: The calculated NMR parameters are compared with the experimental data. The atomic coordinates of the initial structure are then refined to minimize the difference between the experimental and calculated NMR parameters, leading to a more accurate and complete crystal structure. nih.gov

This integrated approach ensures a final structure that is consistent with both the long-range order probed by diffraction and the precise local environments measured by ssNMR.

Table 1: Representative ³¹P Solid-State NMR Parameters for Pyrophosphates This table presents typical data ranges for pyrophosphate compounds. Specific values for dipotassium sodium pyrophosphate would require experimental measurement.

| Parameter | Typical Value Range (ppm) | Information Provided |

|---|---|---|

| Isotropic Chemical Shift (δiso) | -5 to -15 ppm | Reflects the local chemical and electronic environment of the phosphorus nucleus. researchgate.net |

| Chemical Shift Anisotropy (CSA) | Varies significantly | Provides information about the symmetry of the electronic environment around the phosphorus atom. |

| J-coupling (²JPP) | ~20 Hz | Confirms the P-O-P linkage and provides insight into the P-O-P bond angle. researchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups and probing the molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic P-O-P and PO₃ Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. For dipotassium sodium pyrophosphate, the FTIR spectrum is dominated by the vibrational modes of the pyrophosphate anion [P₂O₇]⁴⁻. The key characteristic vibrations are associated with the P-O-P bridge and the terminal PO₃ groups.

The P-O-P bridge gives rise to two distinct stretching vibrations:

Asymmetric Stretching (νas(P-O-P)): This mode typically appears as a strong band in the region of 900-980 cm⁻¹. researchgate.net

Symmetric Stretching (νs(P-O-P)): This vibration occurs at a lower frequency, usually in the 720-750 cm⁻¹ range, and is often weaker in the infrared spectrum compared to the asymmetric stretch. researchgate.netresearchgate.net

The terminal PO₃ groups also have characteristic vibrations:

Asymmetric Stretching (νas(PO₃)): These are typically observed as very strong and often broad absorptions at higher wavenumbers, generally between 1100 and 1170 cm⁻¹.

Symmetric Stretching (νs(PO₃)): This mode is found around 1000-1030 cm⁻¹. researchgate.net

Bending Modes (δ(O-P-O)): The deformation and bending vibrations of the entire [P₂O₇]⁴⁻ unit appear at lower frequencies, typically in the 400-650 cm⁻¹ range. researchgate.net

Analysis of these bands confirms the presence of the pyrophosphate structure and can provide insights into structural symmetry and the effects of the different cations (Na⁺, K⁺) on the anion.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For centrosymmetric or highly symmetric molecules, some vibrations may be active in Raman but forbidden in IR, and vice versa (the rule of mutual exclusion).

In the analysis of dipotassium sodium pyrophosphate, Raman spectroscopy provides critical confirmatory data:

Symmetric P-O-P Stretching (νs(P-O-P)): This mode, often weak in the FTIR spectrum, typically produces a strong and sharp peak in the Raman spectrum around 730 cm⁻¹, providing unambiguous identification of the P-O-P linkage. researchgate.net

Symmetric PO₃ Stretching (νs(PO₃)): The symmetric stretch of the terminal PO₃ groups also gives rise to a very strong Raman band, typically the most intense in the spectrum, located around 1020-1030 cm⁻¹. researchgate.net

Asymmetric Vibrations: The asymmetric stretching modes (νas(P-O-P) and νas(PO₃)) are generally weaker in the Raman spectrum compared to their symmetric counterparts.

By comparing FTIR and Raman spectra, a more complete picture of the vibrational modes of dipotassium sodium pyrophosphate can be obtained, aiding in structural elucidation.

Table 2: Characteristic Vibrational Frequencies for Pyrophosphates This table presents typical data. Specific values for dipotassium sodium pyrophosphate would require experimental measurement.

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Relative Intensity |

|---|---|---|---|

| νas(PO₃) | ~1100-1170 | ~1110-1145 | Strong in FTIR, Weak in Raman researchgate.net |

| νs(PO₃) | ~1000-1030 | ~1020-1030 | Medium in FTIR, Very Strong in Raman researchgate.net |

| νas(P-O-P) | ~900-980 | ~900 | Strong in FTIR, Weak in Raman researchgate.net |

| νs(P-O-P) | ~720-750 | ~730 | Weak in FTIR, Strong in Raman researchgate.netresearchgate.net |

| δ(O-P-O) | ~400-650 | ~400-650 | Variable |

Advanced Microscopic and Elemental Analysis

Microscopic and elemental analysis techniques are crucial for characterizing the physical form and chemical composition of a powdered sample, linking the synthesis process to the final material properties.

Scanning Electron Microscopy (SEM) for Particle Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the micromorphology of a material. upstate.edu An SEM scan provides high-resolution images of the sample's surface by rastering a focused beam of electrons across it. The resulting images reveal key information about the particles of dipotassium sodium pyrophosphate, such as:

Particle Size and Distribution: SEM allows for the direct measurement of particle dimensions, providing data on the average size and the breadth of the size distribution.

Particle Shape (Morphology): The technique clearly shows whether the particles are crystalline with well-defined facets, amorphous, spherical, or aggregated. researchgate.net The morphology is often a direct result of the synthesis and crystallization conditions. nih.gov

Surface Topography: High magnification can reveal details about the surface texture, such as smoothness, porosity, or the presence of smaller adhered particles. upstate.edu

This information is vital for quality control and for understanding the material's bulk properties, such as flowability, packing density, and dissolution rate.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Distribution Mapping

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique almost always coupled with SEM. electron-microscopes.com When the SEM's electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element. An EDX detector measures these energies to identify the elements present in the sample and their relative abundance. jhna.org

For dipotassium sodium pyrophosphate, EDX analysis serves two primary purposes:

Elemental Confirmation: An EDX spectrum will confirm the presence of sodium (Na), potassium (K), phosphorus (P), and oxygen (O), verifying the chemical identity of the compound. It can also detect any elemental impurities. researchgate.net

Elemental Mapping: By collecting an EDX spectrum at each pixel of an SEM image, a compositional map can be generated. youtube.comnih.gov This map visually displays the spatial distribution of each element. For a pure, homogeneous sample of dipotassium sodium pyrophosphate, the maps for Na, K, P, and O should be uniform and overlay perfectly, indicating that the elements are evenly distributed throughout the particles and that distinct phases are not present. rsc.org

Table 3: Example of EDX Quantitative Analysis for Dipotassium Sodium Pyrophosphate This table shows theoretical atomic percentages for K₂Na₂P₂O₇. Experimental values would vary slightly due to instrumental and sample factors.

| Element | Symbol | Theoretical Atomic % |

|---|---|---|

| Oxygen | O | 53.8% |

| Sodium | Na | 15.4% |

| Phosphorus | P | 15.4% |

| Potassium | K | 15.4% |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orglucideon.com This technique is particularly valuable for characterizing the surface of inorganic compounds like dipotassium sodium pyrophosphate, providing insights into its surface purity, the oxidation states of its constituent elements, and the nature of their chemical bonding. kratos.com

In a typical XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. kratos.com The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be calculated. The binding energy is characteristic of the element and its chemical environment, allowing for detailed surface chemical analysis. lucideon.comkratos.com

While specific XPS research exclusively focused on dipotassium sodium pyrophosphate is not extensively documented in publicly available literature, a comprehensive understanding of its surface chemistry can be constructed from the analysis of closely related pyrophosphate and alkali metal phosphate compounds. xpsdatabase.netresearchgate.netresearchgate.net

Detailed Research Findings

Analysis of analogous compounds provides a robust framework for predicting the XPS spectra of dipotassium sodium pyrophosphate. The primary elements expected to be detected on the surface are potassium (K), sodium (Na), phosphorus (P), and oxygen (O). Carbon (C) is also commonly detected as an adventitious contaminant from atmospheric exposure. thermofisher.com

Survey Scan Analysis

A wide-scan or survey spectrum would be acquired first to identify all the elements present on the surface. For a pure sample of dipotassium sodium pyrophosphate, this scan would show prominent peaks corresponding to the K 2p, Na 1s, P 2p, O 1s, and C 1s core levels. The relative concentrations of K, Na, P, and O can be determined from the areas of their respective peaks, corrected by their relative sensitivity factors. The expected atomic ratio would be consistent with the stoichiometry of the compound, K₂NaP₂O₇.

High-Resolution Spectral Analysis

High-resolution spectra of the individual elemental peaks are acquired to determine the chemical states.

Phosphorus (P 2p): The P 2p region is of particular interest in identifying the pyrophosphate group (-P₂O₇). The P 2p spectrum for pyrophosphates typically shows a single, symmetric peak, indicating a single chemical environment for the phosphorus atoms. thermofisher.comxpsdatabase.net The binding energy for the P 2p₃/₂ peak in pyrophosphates is generally observed in the range of 132.5 eV to 133.2 eV. xpsdatabase.netxpsdatabase.net This value is distinct from other phosphate species like orthophosphates (-PO₄) or metaphosphates (-PO₃), which have different characteristic binding energies. xpsdatabase.netxpsfitting.com The P 2p peak exhibits spin-orbit splitting into P 2p₃/₂ and P 2p₁/₂ components, with a separation of approximately 0.86 eV, though this is often seen as an asymmetry in the peak envelope for phosphates rather than two distinct peaks. thermofisher.comxpsfitting.com

Oxygen (O 1s): The O 1s spectrum is crucial for understanding the bonding within the pyrophosphate anion. The main peak, typically found around 531-532 eV, corresponds to the oxygen atoms in the P-O-P and P=O bonds of the pyrophosphate group. A second, higher binding energy component may also be present, which is often attributed to surface hydroxides or adsorbed water.

Potassium (K 2p): The K 2p spectrum is expected to show a doublet, K 2p₃/₂ and K 2p₁/₂, due to spin-orbit coupling. For potassium in an ionic salt like dipotassium sodium pyrophosphate, the K 2p₃/₂ peak is anticipated to be around 292.8 eV. The chemical state is expected to be K⁺.

Sodium (Na 1s): The Na 1s peak is expected to appear as a single peak, characteristic of the Na⁺ ionic state. Based on data for sodium pyrophosphate decahydrate, the Na 1s binding energy is around 1071-1072 eV. researchgate.net

Data Tables

The following tables summarize the expected binding energies and surface elemental composition for dipotassium sodium pyrophosphate based on data from analogous compounds.

Table 1: Expected Binding Energies (in eV) for Core Levels in Dipotassium Sodium Pyrophosphate

| Element | Core Level | Expected Binding Energy (eV) | Reference Compound(s) |

| Phosphorus | P 2p₃/₂ | 132.5 - 133.2 | Pyrophosphates xpsdatabase.netxpsdatabase.net |

| Oxygen | O 1s | 531.0 - 532.0 | Sodium Pyrophosphate researchgate.net |

| Potassium | K 2p₃/₂ | ~292.8 | Alkali Halides/Oxides researchgate.net |

| Sodium | Na 1s | 1071.0 - 1072.0 | Sodium Pyrophosphate researchgate.net |

| Carbon | C 1s | ~284.8 | Adventitious Carbon thermofisher.com |

Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly depending on the specific instrument calibration and surface charging.

Table 2: Theoretical and Expected XPS Surface Elemental Composition

| Element | Theoretical Atomic % (K₂NaP₂O₇) | Expected XPS Atomic % (Excluding Carbon) |

| K | 18.2% | ~18% |

| Na | 9.1% | ~9% |

| P | 18.2% | ~18% |

| O | 54.5% | ~55% |

The data presented in these tables are predictive, based on the established XPS data for pyrophosphates and alkali metal salts. xpsdatabase.netresearchgate.netresearchgate.net An actual XPS analysis of dipotassium sodium pyrophosphate would provide definitive values, confirming the surface integrity and chemical nature of the compound. The technique would be instrumental in verifying the presence of the pyrophosphate moiety and the expected ionic states of the alkali metals on the material's surface.

Theoretical and Computational Investigations of Pyrophosphorate Systems

Density Functional Theory (DFT) Calculations

There is no available literature containing Density Functional Theory (DFT) calculations for Dipotassium (B57713) Sodium Pyrophosphate. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict properties like band structure, density of states, and bonding characteristics. However, no such studies have been published for this specific compound.

No research data is available regarding the electronic structure analysis of Dipotassium Sodium Pyrophosphate. Consequently, there are no published findings on its band structure, density of states (DOS), or Fermi level.

For context, in other pyrophosphates that have been studied, the top of the valence band is typically dominated by the p-orbitals of oxygen atoms, while the bottom of the conduction band is formed by the states of the other constituent atoms. The Fermi level, which represents the highest energy level occupied by electrons at absolute zero, would be located within the band gap for an insulating or semiconducting material. Without specific calculations for Dipotassium Sodium Pyrophosphate, its metallic, semiconducting, or insulating nature, and the precise energies of its electronic states, remain undetermined.

There are no available studies that characterize the interatomic bonding of Dipotassium Sodium Pyrophosphate through bond order density analysis.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.